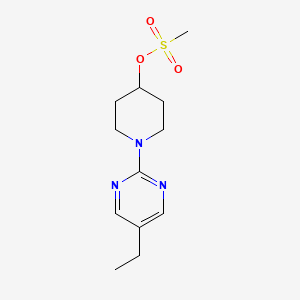

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate

Description

Properties

IUPAC Name |

[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUJKTDJLYEDBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl Methanesulfonate

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate, a key intermediate in contemporary pharmaceutical research. The guide is tailored for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The synthesis is presented as a robust three-step sequence, beginning from commercially available precursors and culminating in the high-purity target compound. All quantitative data, safety precautions, and characterization details are methodically presented.

Introduction and Strategic Overview

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. When coupled with a substituted pyrimidine ring, as in the target molecule this compound, it forms a versatile intermediate. The methanesulfonate (mesylate) group is an excellent leaving group, making the 4-position of the piperidine ring susceptible to nucleophilic attack for the construction of more complex molecular architectures. This guide details a logical and efficient pathway for its synthesis.

Retrosynthetic Analysis

A retrosynthetic approach is employed to deconstruct the target molecule into readily available starting materials. The primary disconnection is at the piperidine nitrogen-pyrimidine carbon bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. A second disconnection at the sulfonate ester bond points to a standard mesylation of a precursor alcohol.

This analysis leads to a three-step forward synthesis strategy:

-

Preparation of the Electrophile: Synthesis of 2-chloro-5-ethylpyrimidine.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of 2-chloro-5-ethylpyrimidine with piperidin-4-ol.

-

Mesylation: Conversion of the resulting alcohol, 1-(5-ethylpyrimidin-2-yl)piperidin-4-ol, to the final mesylate product.

Diagram 1: Retrosynthetic Analysis

Caption: Step-by-step forward synthesis of the target molecule.

Experimental Procedures

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Methanesulfonyl chloride is corrosive and lachrymatory.

Synthesis of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol (Intermediate 2)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 2-Chloro-5-ethylpyrimidine | 142.59 | 5.00 g | 35.07 | 1.0 |

| Piperidin-4-ol | 101.15 | 3.91 g | 38.58 | 1.1 |

| DIPEA | 129.24 | 9.1 mL | 52.61 | 1.5 |

| DMF | - | 50 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-ethylpyrimidine (5.00 g, 35.07 mmol), piperidin-4-ol (3.91 g, 38.58 mmol), and DMF (50 mL).

-

Add diisopropylethylamine (DIPEA) (9.1 mL, 52.61 mmol) to the mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 10% Methanol/DCM eluent system.

-

Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (eluent: gradient of 2% to 10% methanol in DCM) to yield the product as a white to off-white solid.

Synthesis of this compound (Target Molecule)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol | 207.28 | 5.00 g | 24.11 | 1.0 |

| Triethylamine (TEA) | 101.19 | 5.04 mL | 36.17 | 1.5 |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 2.21 mL | 28.93 | 1.2 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Procedure:

-

Dissolve 1-(5-ethylpyrimidin-2-yl)piperidin-4-ol (5.00 g, 24.11 mmol) in anhydrous DCM (100 mL) in a 250 mL three-neck flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (5.04 mL, 36.17 mmol) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (2.21 mL, 28.93 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

-

Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solution under reduced pressure to yield the final product, this compound, typically as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Characterization

The identity and purity of the final compound and its key intermediate should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

MS (Mass Spectrometry): To determine the molecular weight of the compound.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

Expected ¹H NMR Data for the Target Compound (in CDCl₃, δ in ppm):

-

Pyrimidine Protons: ~8.2 ppm (s, 2H)

-

Piperidine Protons (CH₂-N): ~4.5-4.7 ppm (m, 2H)

-

Piperidine Proton (CH-OMs): ~4.9-5.1 ppm (m, 1H)

-

Piperidine Protons (CH₂-C-OMs): ~1.9-2.2 ppm (m, 4H)

-

Piperidine Protons (CH₂-N, axial/equatorial): ~3.2-3.4 ppm (m, 2H)

-

Mesyl Protons (CH₃): ~3.0 ppm (s, 3H)

-

Ethyl Protons (CH₂): ~2.5 ppm (q, 2H)

-

Ethyl Protons (CH₃): ~1.2 ppm (t, 3H)

Conclusion

This guide outlines a reliable and well-characterized three-step synthesis for this compound. By detailing the mechanistic rationale and providing robust experimental protocols, this document serves as a valuable resource for chemists in the pharmaceutical industry. The described pathway is amenable to scale-up and provides the target compound in high purity, ready for use in further drug discovery and development efforts.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Chloro-5-ethylpyrimidine in Modern Chemical Synthesis.

- Kajta, T. et al. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.

- Um, I. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH).

- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.

- Guidechem. What are the synthesis and applications of 2-Chloro-5-methylpyrimidine?

- Wünsch, B. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central (PMC).

- YouTube. Nucleophilic aromatic substitutions.

- Um, I. et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).

- ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol).

- Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry.

- Nevsky, A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC).

Sources

Unraveling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl Methanesulfonate

Preamble: Confronting the Unknown

In the landscape of drug discovery and development, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. The compound 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate represents one such enigma. As of the latest literature review, no public domain data exists detailing its specific biological targets or mechanism of action. This guide, therefore, pivots from a descriptive account to a prescriptive strategy. It is a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the rigorous, multi-faceted approach required to systematically uncover the core pharmacology of this and other novel small molecules. This document is structured not as a static template, but as a dynamic, logic-driven workflow, mirroring the iterative process of scientific discovery itself.

Part 1: Foundational Characterization and Target Hypothesis Generation

The journey to elucidating a mechanism of action begins with a foundational understanding of the molecule and a broad, unbiased search for its biological interactors.

In Silico Profiling: The Digital First Pass

Before committing to resource-intensive wet-lab experiments, computational methods provide invaluable initial hypotheses. The chemical structure of this compound, with its pyrimidine and piperidine moieties, suggests potential interactions with a range of protein families.

Experimental Protocol: Computational Target Prediction

-

Chemical Structure Input: Obtain the canonical SMILES or SDF file for this compound.

-

Pharmacophore Modeling: Utilize platforms such as Pharmit or LigandScout to identify 3D arrangements of chemical features. Compare these to pharmacophore models of known drug targets.

-

Target Prediction Servers: Submit the structure to multiple target prediction algorithms, such as the SuperPred, SwissTargetPrediction, and SEA (Similarity Ensemble Approach) web servers.

-

Data Triangulation: Cross-reference the predicted targets from all platforms. Prioritize targets that are consistently identified by multiple, mechanistically distinct algorithms. Pay close attention to protein families known to bind ligands with similar core scaffolds (e.g., kinases, GPCRs, ion channels).

-

Off-Target and Toxicity Prediction: Employ platforms like ProTox-II or ADMETlab 2.0 to forecast potential liabilities, which can provide clues to unintended mechanisms.

Phenotypic Screening: From Observation to Insight

Phenotypic screening casts a wide net, assessing the compound's effect on cellular behavior without a preconceived target bias. This is a powerful, unbiased approach to generating high-quality hypotheses.

Workflow: High-Content Cellular Imaging

Caption: High-content phenotypic screening workflow.

A multiparametric analysis of changes in cell morphology, viability, and organelle health can create a unique "fingerprint" for the compound. By comparing this fingerprint to a reference database of compounds with known mechanisms (e.g., the Library of Integrated Network-based Cellular Signatures - LINCS), we can generate a robust, data-driven hypothesis. For instance, a profile resembling that of known tubulin inhibitors would strongly suggest an effect on the cytoskeleton.

Part 2: Target Identification and Validation

With a set of credible hypotheses in hand, the next phase involves direct biochemical and biophysical methods to identify and validate the primary biological target(s).

Affinity-Based Target Discovery

Chemical proteomics is a powerful tool for identifying direct binding partners of a small molecule from a complex biological lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin), ensuring the modification does not abrogate its biological activity.

-

Matrix Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

-

Lysate Incubation: Incubate the immobilized probe with a relevant cell or tissue lysate. Include a control condition where excess free (non-tagged) compound is added to outcompete specific binding.

-

Wash and Elute: Perform stringent washes to remove non-specific binders. Elute the specifically bound proteins.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Candidate Validation: True targets should be significantly enriched in the probe pulldown compared to the control and background beads.

Biophysical Validation of Direct Binding

Once high-confidence candidates are identified, direct binding must be confirmed and quantified using orthogonal, label-free biophysical methods.

Data Summary: Biophysical Binding Affinity

| Method | Principle | Key Output | Example Interpretation |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | KD (dissociation constant) | A KD in the nanomolar range suggests a high-affinity interaction. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding in solution. | KD, ΔH, ΔS | Provides a complete thermodynamic profile of the binding event. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding. | ΔTm (change in melting temp) | A significant positive ΔTm indicates direct binding and stabilization of the target protein. |

These methods provide irrefutable evidence of a direct physical interaction between the compound and the putative target protein, with the dissociation constant (KD) serving as a critical measure of binding affinity.

Part 3: Mechanistic Dissection and Pathway Analysis

Validating a direct target is a milestone, but understanding the functional consequences of that binding event is the core of mechanism of action elucidation.

Functional Target Engagement and Modulation

It is crucial to determine whether binding to the target results in its inhibition or activation.

Workflow: Target Engagement & Functional Modulation

Caption: Integrated workflow for functional mechanism of action analysis.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound across a range of concentrations.

-

Heat Challenge: Heat the cell lysates to a range of temperatures. The unbound target protein will denature and aggregate at a lower temperature than the ligand-bound protein.

-

Quantification: Separate soluble and aggregated fractions by centrifugation.

-

Analysis: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in a physiological context.

Following confirmation of target engagement, specific functional assays are required. If the target is a kinase, an in vitro kinase assay (e.g., Kinase-Glo®) would be used to determine the IC50 (half-maximal inhibitory concentration). If the target is a GPCR, a calcium flux or cAMP accumulation assay would be appropriate.

Mapping the Downstream Cascade

The final step is to map the downstream signaling pathways affected by the compound's modulation of its primary target. This connects the molecular interaction to the ultimate cellular phenotype. If our compound is found to inhibit, for example, Mitogen-Activated Protein Kinase Kinase 1 (MEK1), we would expect to see a decrease in the phosphorylation of its direct substrate, ERK1/2. This can be readily quantified by Western blot analysis. A broader, unbiased view can be achieved through transcriptomics (RNA-Seq), which reveals the full spectrum of gene expression changes resulting from target engagement, providing a comprehensive signature of the compound's mechanism of action.

Conclusion: A Framework for Clarity

The path to elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, rigorous validation, and functional dissection. By integrating computational, phenotypic, biochemical, and cellular approaches, we can move from an unknown entity to a well-characterized pharmacological agent with a defined molecular mechanism. This strategic framework ensures that experimental choices are driven by data and logic, building a self-validating case that stands up to the highest standards of scientific scrutiny, ultimately paving the way for its potential translation into a therapeutic candidate.

References

-

SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

Similarity Ensemble Approach (SEA): Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. [Link]

-

Library of Integrated Network-based Cellular Signatures (LINCS): Subramanian, A., et al. (2017). A Next Generation Connectivity Map: The L1000 Platform and the First 1,000,000 Profiles. Cell, 171(6), 1437-1452.e17. [Link]

-

Isothermal Titration Calorimetry (ITC) Overview: Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrimidine Piperidine Derivatives

Foreword: The Strategic Value of the Pyrimidine Piperidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The pyrimidine piperidine core is a quintessential example of such a scaffold. Its inherent physicochemical properties, including a balance of rigidity and conformational flexibility, coupled with the strategic placement of hydrogen bond donors and acceptors, make it a fertile ground for the development of potent and selective therapeutic agents.[1] This guide provides a comprehensive framework for the systematic in vitro evaluation of novel pyrimidine piperidine derivatives, moving from foundational mechanistic principles to detailed, actionable experimental protocols. Our focus is to equip researchers with the causality behind experimental choices, ensuring a robust and logical progression from initial compound screening to lead optimization.

Part 1: Deconstructing the Mechanism - Why Kinases are a Primary Target

A significant portion of pyrimidine piperidine derivatives exhibit their therapeutic potential by modulating the activity of protein kinases.[2] Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that governs a vast array of cellular activities, including proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4]

Many pyrimidine-based compounds are designed to act as ATP-competitive inhibitors.[5][6] They achieve this by mimicking the adenine component of ATP, allowing them to bind to the highly conserved ATP-binding pocket of the kinase.[6] The piperidine moiety often extends out of this pocket, providing opportunities for synthetic modification to enhance potency and, crucially, selectivity for the target kinase over the hundreds of other kinases in the human kinome.[2][5]

Caption: ATP-Competitive Kinase Inhibition by Pyrimidine Piperidine Derivatives.

Part 2: The In Vitro Gauntlet - A Workflow for Efficacy and Selectivity

A successful in vitro evaluation campaign follows a logical progression, starting with broad, high-throughput methods to identify initial "hits" and progressively moving towards more complex, biologically relevant assays for lead characterization. This tiered approach ensures that resources are focused on the most promising candidates.

Caption: Tiered workflow for in vitro evaluation of pyrimidine piperidine derivatives.

Stage 1: Biochemical Assays - Quantifying Direct Target Engagement

The first crucial step is to determine if the synthesized compounds directly interact with and inhibit the purified target kinase. This is typically achieved through in vitro kinase assays that measure the transfer of phosphate from ATP to a substrate.[3][7] The output of this assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[8]

Experimental Protocol: Radiometric Kinase Assay (Example: CDK9)

This protocol is considered a gold standard for its sensitivity and direct measurement of phosphorylation.[8]

-

Preparation of Reagents:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Enzyme: Dilute purified, recombinant CDK9/Cyclin T1 enzyme to the desired working concentration in kinase buffer. The exact concentration must be optimized to ensure the reaction is in the linear range.

-

Substrate: Prepare a solution of a suitable substrate (e.g., a peptide substrate like YSPTSPSKKK) in kinase buffer.

-

ATP Mix: Prepare a solution of "cold" (non-radioactive) ATP and "hot" (radioactive) [γ-33P]ATP in kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[8]

-

Test Compounds: Prepare a serial dilution of the pyrimidine piperidine derivatives in 100% DMSO. A typical starting concentration is 10 mM, diluted down in 3-fold or 10-fold steps.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 18 µL of the enzyme/substrate master mix to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 20 µL of the ATP mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.

-

Stop the reaction by adding 40 µL of 3% phosphoric acid.

-

-

Detection and Data Analysis:

-

Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.

-

Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Stage 2: Cell-Based Assays - Assessing Activity in a Biological Context

A potent IC50 in a biochemical assay is a promising start, but it doesn't guarantee that the compound will be effective in a cellular environment. Cell-based assays are essential to assess a compound's ability to cross the cell membrane, engage its target in the complex intracellular milieu, and elicit a biological response.[9][10] The most common initial cell-based assay measures cell viability or proliferation.[11][12]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12]

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.[13]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure (96-well plate format):

-

Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

-

The next day, remove the medium and add 100 µL of fresh medium containing serially diluted pyrimidine piperidine derivatives. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours. This duration allows for multiple cell doublings and provides a sufficient window to observe anti-proliferative effects.[11]

-

After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[10][12]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

-

Stage 3: Selectivity Profiling - Distinguishing Targeted Action from Broad Toxicity

An ideal therapeutic agent is highly selective for its intended target, minimizing off-target effects that can lead to toxicity. Kinome-wide selectivity profiling is a critical step to understand the specificity of a lead compound.[14] This involves testing the compound against a large panel of purified kinases.

Services like Eurofins' KINOMEscan™ or KinaseProfiler™ offer comprehensive screening against hundreds of kinases, providing a detailed map of a compound's interaction profile.[14] The data generated allows for the calculation of a selectivity score, which helps to prioritize compounds with the most favorable therapeutic window.

Part 3: Interpreting the Data - A Representative Analysis

The ultimate goal of the in vitro workflow is to identify compounds with a compelling profile: high potency against the primary target, good translation to cellular activity, and high selectivity.

Table 1: Representative In Vitro Data for Novel Pyrimidine Piperidine Derivatives

| Compound ID | Target Kinase IC50 (nM) [CDK9/CycT1] | Cell Viability GI50 (nM) [MCF-7 Cells] | Selectivity Score (S-Score @ 1µM) |

| PPD-01 | 15 | 85 | 0.01 |

| PPD-02 | 250 | >10,000 | 0.45 |

| PPD-03 | 8 | 5,500 | 0.03 |

| PPD-04 | 1,200 | >10,000 | N/A |

Analysis:

-

PPD-01: This compound represents a highly promising lead. It demonstrates excellent biochemical potency (15 nM) which translates well into cellular activity (85 nM). The very low selectivity score indicates it is highly specific for its target kinase, inhibiting only a small fraction of the kinome.

-

PPD-02: This compound shows weak biochemical activity and consequently poor cellular activity. It is likely not a viable candidate.

-

PPD-03: This compound is biochemically potent (8 nM) but exhibits a significant drop-off in cellular activity (5,500 nM). This discrepancy could be due to poor cell permeability, high plasma protein binding, or rapid metabolism within the cell. While potent, its poor drug-like properties make it less attractive.

-

PPD-04: This compound is inactive and would be deprioritized.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the in vitro characterization of novel pyrimidine piperidine derivatives. By logically progressing from direct target engagement to cellular efficacy and selectivity profiling, researchers can make informed, data-driven decisions. The protocols and interpretive framework provided serve as a robust foundation for identifying lead candidates with a high probability of success in subsequent preclinical and clinical development. Promising compounds identified through this workflow, such as the hypothetical PPD-01 , would proceed to further mechanistic studies (e.g., cell cycle analysis, apoptosis assays) and eventually, in vivo efficacy and safety evaluation.[15][16]

References

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Eurofins Scientific.

-

Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI.

-

Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives. BenchChem.

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information (PMC).

-

Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry.

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

-

Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. ScienceDirect.

-

Examples of piperidine pyrimidine amides with inhibitory activity. ResearchGate.

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer.

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

-

Kinase assays. BMG LABTECH.

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University.

-

In vitro JAK kinase activity and inhibition assays. PubMed.

-

Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate.

-

How Does a Biochemical Kinase Assay Work? BellBrook Labs.

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed.

-

Pyrimidine piperidine. PubChem.

-

Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central.

-

Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed.

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed.

-

New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. National Center for Biotechnology Information (PMC).

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed.

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Center for Biotechnology Information (PMC).

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry.

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.

-

Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed.

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.

-

Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate.

-

Application Notes and Protocols for Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies. BenchChem.

-

Pyrimidine. Wikipedia.

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information (PMC).

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.

-

Pyrimidines in Drug Discovery. PharmaBlock.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. noblelifesci.com [noblelifesci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate CAS number 1046817-01-9

An In-Depth Technical Guide to 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl Methanesulfonate: Synthesis, Mechanistic Hypothesis, and Research Protocols

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS 1046817-01-9), a heterocyclic compound featuring a pyrimidinyl-piperidine scaffold. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in compounds targeting key signaling pathways in oncology, particularly as kinase inhibitors. This guide presents a plausible synthetic route, proposes a mechanism of action based on structurally related compounds, and furnishes detailed experimental protocols for its validation and characterization. The intended audience includes medicinal chemists, pharmacologists, and drug development scientists interested in exploring this chemical space for therapeutic applications.

Introduction and Scientific Rationale

The fusion of pyrimidine and piperidine rings creates a privileged scaffold in modern medicinal chemistry. Pyrimidine derivatives are integral to numerous approved drugs, often acting as "hinge-binding" motifs in kinase inhibitors.[1][2] The piperidine ring serves as a versatile, non-planar linker that can improve physicochemical properties such as solubility and metabolic stability, while providing vectors for interacting with solvent or specific protein residues.

The title compound, this compound, contains these key features. The ethyl-substituted pyrimidine connected to a piperidine core is a recurring theme in patents for inhibitors of Epidermal Growth Factor Receptor (EGFR), a protein often mutated in various cancers.[1] The methanesulfonate (mesylate) group on the 4-position of the piperidine is a well-known leaving group, suggesting this compound could also serve as a stable precursor or an intermediate for further functionalization.

This guide provides the foundational knowledge for researchers to synthesize and evaluate this compound, postulating its potential as a kinase inhibitor and outlining the necessary steps to validate this hypothesis.

Physicochemical Properties and Structural Data

A preliminary analysis of the compound's structure allows for the estimation of key physicochemical properties, which are crucial for planning experimental work, including formulation and assay design.

| Property | Value |

| CAS Number | 1046817-01-9 |

| Molecular Formula | C₁₂H₁₉N₃O₃S |

| Molecular Weight | 285.36 g/mol |

| Canonical SMILES | CCSC1=CN=C(N=C1)N2CCC(CC2)OS(=O)(=O)C |

| Topology | Contains pyrimidine and piperidine heterocyclic systems |

| Predicted Solubility | Moderate aqueous solubility predicted |

| Predicted LogP | ~1.5 - 2.5 |

Proposed Synthesis Pathway and Methodologies

A robust synthesis is the first step in characterizing a novel compound. Based on established organic chemistry principles and related syntheses, a plausible multi-step route is proposed below.[3] The key transformations involve the construction of the pyrimidine ring and its subsequent coupling with the piperidine moiety.

Retrosynthetic Analysis

The retrosynthesis deconstructs the target molecule into commercially available or easily synthesized starting materials. The primary disconnection is at the C-N bond between the pyrimidine and piperidine rings.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

This protocol details the forward synthesis based on the retrosynthetic analysis.

Step 1: Synthesis of 1-(5-Ethylpyrimidin-2-yl)piperidin-4-ol

-

Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add 2-chloro-5-ethylpyrimidine (1.1 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and excess base. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the alcohol intermediate (1.0 eq) from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[4]

-

Reaction Conditions: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography to achieve high purity.

Postulated Mechanism of Action: Kinase Inhibition

The pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] These inhibitors function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Given the structural similarity of the title compound to known EGFR inhibitors, we postulate a similar mechanism of action.

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and migration. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.

Caption: Overall experimental workflow for compound validation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the compound's ability to inhibit a purified kinase enzyme by measuring the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation:

-

Prepare a 2X kinase buffer solution.

-

Prepare a solution of purified recombinant EGFR kinase in kinase buffer.

-

Prepare a solution of a suitable peptide substrate for EGFR.

-

Serially dilute the test compound in DMSO, then further dilute in kinase buffer to create a range of concentrations (e.g., 10 µM to 1 nM).

-

-

Assay Procedure:

-

In a 384-well white plate, add 5 µL of the test compound dilution.

-

Add 10 µL of the 2X kinase/substrate mixture.

-

Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes in the dark.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

-

Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

-

Cell Culture:

-

Culture an EGFR-dependent cancer cell line (e.g., NCI-H1975, which carries the L858R/T790M EGFR mutations) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into a 96-well clear plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with serial dilutions of the test compound (prepared in culture media) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

After the incubation period, add 20 µL of a commercial MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability percentage against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

The compound this compound represents a promising starting point for a drug discovery campaign. Its pyrimidinyl-piperidine core is a validated scaffold for kinase inhibition. The synthetic route and experimental protocols outlined in this guide provide a clear, actionable framework for its synthesis, characterization, and biological evaluation.

Positive results from the initial in vitro and cell-based assays would warrant further investigation, including kinase selectivity profiling against a broad panel of kinases to assess off-target effects, pharmacokinetic studies to determine its drug-like properties, and ultimately, in vivo efficacy studies in relevant animal models of cancer. This structured approach ensures that the therapeutic potential of this compound and its analogs can be thoroughly and efficiently explored.

References

- EP4212522A1 - Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof - Google Patents.

- US5043345A - Piperidine compounds and their preparation and use - Google Patents.

- US20100016365A1 - Substituted 4-amino-piperidines - Google Patents.

-

Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed. URL: [Link]

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. URL: [Link]

- US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents.

-

p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One - Oriental Journal of Chemistry. URL: [Link]

- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents.

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed. URL: [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. URL: [Link]

- WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents.

Sources

- 1. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 2. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

The Serotonin Agonist Sumatriptan (C12H19N3O3S): A Technical Guide for Drug Development Professionals

Introduction: Beyond Vasoconstriction in Migraine Therapy

Sumatriptan, a synthetic molecule with the molecular formula C12H19N3O3S, represents a cornerstone in the acute treatment of migraine and cluster headaches.[1][2] First patented in 1982 and approved for medical use in 1992, it belongs to the triptan class of drugs, which are selective serotonin (5-hydroxytryptamine or 5-HT) receptor agonists.[1] This guide provides an in-depth technical overview of Sumatriptan, moving beyond a simplistic view of its mechanism to explore the nuanced pharmacology, key experimental protocols for its characterization, and critical data for researchers and drug development professionals. The narrative will elucidate the causal links between its molecular interactions and therapeutic effects, offering a robust framework for its study and the development of next-generation migraine therapies.

Molecular Mechanism of Action: A Multi-faceted Approach to Pain Relief

Sumatriptan's therapeutic efficacy stems from its high-affinity agonist activity at 5-HT1B and 5-HT1D receptors.[3][4][5] Structurally similar to serotonin, it effectively mimics the endogenous neurotransmitter at these specific receptor subtypes.[1] The prevailing understanding of its mechanism involves a three-pronged approach:

-

Cranial Vasoconstriction: Migraine attacks are associated with the dilation of cranial blood vessels.[4][6] Sumatriptan's binding to 5-HT1B receptors, located on the smooth muscle of these vessels, induces vasoconstriction, thereby counteracting the painful dilation.[5][7]

-

Inhibition of Neuropeptide Release: The trigeminal nerve plays a crucial role in the pathophysiology of migraine, releasing pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][4][5] Sumatriptan's activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of these vasoactive peptides, reducing neurogenic inflammation and pain signal transmission.[4][5][8]

-

Central Pain Pathway Modulation: Evidence suggests that Sumatriptan also acts on 5-HT1B/1D receptors within the brainstem, specifically in the periaqueductal gray (PAG), to modulate central pain processing pathways.[5][9] This central action is thought to contribute to its overall analgesic effect by activating descending pain-inhibitory systems.[9]

The following diagram illustrates the proposed signaling pathway of Sumatriptan at the trigeminal nerve terminal.

Caption: Sumatriptan's activation of presynaptic 5-HT1D receptors inhibits CGRP release.

Pharmacokinetic Profile: A Summary of Key Parameters

The route of administration significantly impacts the pharmacokinetic profile of Sumatriptan. Subcutaneous injection offers the highest bioavailability, while oral administration is subject to first-pass metabolism.[10]

| Parameter | Oral Administration | Subcutaneous Injection | Intranasal Administration |

| Bioavailability | ~14%[7][10] | ~96%[10] | ~10% higher than oral[11] |

| Time to Peak Plasma Concentration (Tmax) | ~45 minutes (75% of peak)[10] | ~10 minutes[10] | ~1 to 1.75 hours[11] |

| Plasma Protein Binding | <20% (14-21%)[7][10] | <20% (14-21%)[7][10] | <20% (14-21%)[7][10] |

| Volume of Distribution | ~170 L[10] | ~170 L[10] | Not specified |

| Elimination Half-life (t1/2) | ~2 hours[7][10] | ~2 hours[10] | ~2 hours[11] |

| Metabolism | Primarily by Monoamine Oxidase A (MAO-A)[7][11] | Primarily by MAO-A[7] | Primarily by MAO-A[11] |

| Excretion | Primarily in urine as metabolites[10] | Primarily in urine as metabolites[10] | Primarily in urine as metabolites[10] |

Experimental Protocols: Methodologies for Characterization and Quantification

Synthesis and Purification of Sumatriptan

The synthesis of Sumatriptan typically involves a Fischer indole synthesis.[12] While various specific routes exist, a general workflow is outlined below.

Caption: A generalized workflow for the synthesis and purification of Sumatriptan.

Step-by-Step Protocol Outline (Illustrative):

-

Reaction Setup: Combine 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride and 4-dimethylaminobutyraldehyde diethyl acetal in a suitable solvent.[12]

-

Cyclization: Introduce a cyclizing agent, such as polyphosphate ester, to facilitate the Fischer indole synthesis.[12]

-

Workup and Extraction: After reaction completion, perform an aqueous workup and extract the crude product into an organic solvent.

-

Chromatographic Purification: Purify the crude product using column chromatography to isolate the Sumatriptan base.[13]

-

Recrystallization: Further purify the Sumatriptan base by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to achieve high purity (>99%).[12]

-

Salt Formation (Optional): For pharmaceutical formulations, the purified base can be reacted with an acid (e.g., succinic acid) to form a stable salt like Sumatriptan succinate.[13][14]

Analytical Quantification of Sumatriptan in Biological Matrices

Accurate quantification of Sumatriptan in plasma is essential for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a highly sensitive and specific method for this purpose.[15]

Step-by-Step HPLC-MS/MS Protocol Outline:

-

Sample Preparation:

-

Collect blood samples in heparinized tubes at specified time points post-administration.[15]

-

Centrifuge the samples to separate the plasma.[15]

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant containing Sumatriptan to a clean tube for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a C18 or C8 reversed-phase column is suitable.[16][17]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is typically used.[16][17] The pH of the aqueous phase should be optimized for peak shape.[16]

-

Flow Rate: A typical flow rate is around 1 mL/minute.[16]

-

Injection Volume: Inject a small volume (e.g., 20 µL) of the prepared sample onto the column.[17]

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.[15]

-

Detection: Employ a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[15]

-

Transitions: Monitor the specific precursor-to-product ion transitions for Sumatriptan and an internal standard. For Sumatriptan, the protonated molecular ion ([M+H]+) is at m/z 296.[15]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Sumatriptan standards.[15]

-

Determine the concentration of Sumatriptan in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Receptor Binding Affinity: In Vitro Characterization

Determining the binding affinity of Sumatriptan to its target receptors is crucial for understanding its potency and selectivity. Radioligand binding assays are a standard method for this purpose.

Step-by-Step Radioligand Binding Assay Protocol Outline:

-

Membrane Preparation:

-

Use cell lines recombinantly expressing human 5-HT1B or 5-HT1D receptors (e.g., HeLa cells).[18]

-

Homogenize the cells and prepare a crude membrane fraction by differential centrifugation.

-

-

Binding Assay:

-

Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]Sumatriptan or another suitable radioligand) in a buffer solution.[18]

-

To determine non-specific binding, include a parallel set of tubes containing a high concentration of a non-radiolabeled competitor.

-

To determine the affinity of Sumatriptan, perform competition binding experiments by incubating the membranes and radioligand with increasing concentrations of unlabeled Sumatriptan.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki) of Sumatriptan, which reflects its binding affinity.

-

Conclusion: A Versatile Tool in Neuroscience Research and Clinical Practice

Sumatriptan remains a vital therapeutic agent and a valuable research tool. Its well-defined mechanism of action, coupled with established protocols for its synthesis, quantification, and characterization, provides a solid foundation for further investigation into the complexities of migraine pathophysiology and the development of novel analgesics. The methodologies and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize and build upon the extensive knowledge surrounding this important molecule.

References

-

Sumatriptan clinical pharmacokinetics - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Clinical effects and mechanism of action of sumatriptan in migraine - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sumatriptan - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sumatriptan - StatPearls - NCBI Bookshelf. (2023, November 12). Retrieved January 19, 2026, from [Link]

-

Sumatriptan: Side Effects, Dosage, Mechanism of Action, and More - Healthline. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sumatriptan: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2025, June 5). Retrieved January 19, 2026, from [Link]

-

Sumatriptan: MedlinePlus Drug Information. (2025, June 15). Retrieved January 19, 2026, from [Link]

-

Sumatriptan (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sumatriptan: Dosage, Side Effects, and Migraine Relief. (2023, September 9). Retrieved January 19, 2026, from [Link]

-

Sumatriptan Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, August 4). Retrieved January 19, 2026, from [Link]

-

Sumatriptan: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). Retrieved January 19, 2026, from [Link]

-

Imitrex (sumatriptan) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved January 19, 2026, from [Link]

-

Clinical pharmacokinetics of intranasal sumatriptan - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

IMITREX (sumatriptan) tablets, for oral use - GSKPro for Healthcare Professionals. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sumatriptan: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 3). Retrieved January 19, 2026, from [Link]

-

Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Schematic representation of the signaling pathways involved in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

An Improved Process For The Preparation Of Sumatriptan - Quick Company. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stability Indicating RP-HPLC Method for the Quantification of Sumatriptan Succinate in Bulk and Tablet Dosage Form. (2023, July 24). Retrieved January 19, 2026, from [Link]

-

Development and validation of an RP-HPLC-UV method for analysis of sumatriptan succinate in pharmaceutical dosage forms - AKJournals. (n.d.). Retrieved January 19, 2026, from [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF SUMATRIPTAN AND NAPROXEN - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). Retrieved January 19, 2026, from [Link]

-

Harnessing Synapse for Sumatriptan Information: Strategies and Tips. (2024, March 4). Retrieved January 19, 2026, from [Link]

-

What is the mechanism of Sumatriptan Succinate? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

-

An analytical method development and validation for simultaneous estimation of Sumatriptan and Naproxen in bulk samples as well - Scholars Research Library. (n.d.). Retrieved January 19, 2026, from [Link]

-

Improved Process For The Preparation Of Sumatriptan - Quick Company. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sumatriptan inhibits synaptic transmission in the rat midbrain periaqueductal grey - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding. (2019, May 28). Retrieved January 19, 2026, from [Link]

-

A highly efficient route for synthesis of N-hydroxymethyl sumatriptan and sumatriptan dimer: Impurity C and H of anti-migraine d. (n.d.). Retrieved January 19, 2026, from [Link]

-

Sumatriptan (all routes of administration) for acute migraine attacks in adults ‐ overview of Cochrane reviews - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Understanding the Mechanism of Action of Sumatriptan - Landhotel zum Staffelwirt. (2025, April 17). Retrieved January 19, 2026, from [Link]

-

Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding - PubMed. (2019, July 1). Retrieved January 19, 2026, from [Link]

- WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents. (n.d.).

- WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents. (n.d.).

-

5-HT1D receptor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Sumatriptan - Wikipedia [en.wikipedia.org]

- 2. headacheaustralia.org.au [headacheaustralia.org.au]

- 3. Harnessing Synapse for Sumatriptan Information: Strategies and Tips [synapse.patsnap.com]

- 4. What is the mechanism of Sumatriptan Succinate? [synapse.patsnap.com]

- 5. Understanding the Mechanism of Action of Sumatriptan – Home [landhotel-zumstaffelwirt.de]

- 6. Sumatriptan: Side Effects, Dosage, Mechanism of Action, and More [healthline.com]

- 7. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clinical effects and mechanism of action of sumatriptan in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sumatriptan inhibits synaptic transmission in the rat midbrain periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of intranasal sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]

- 13. An Improved Process For The Preparation Of Sumatriptan [quickcompany.in]

- 14. Improved Process For The Preparation Of Sumatriptan [quickcompany.in]

- 15. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. ajpamc.com [ajpamc.com]

- 18. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Targets of Pyrimidine Derivatives

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Its inherent biological significance and synthetic tractability have made pyrimidine derivatives a cornerstone of drug discovery, leading to a diverse array of approved drugs with applications in oncology, virology, and beyond.[2][3] These compounds exert their therapeutic effects by interacting with a wide range of biological targets, often with high specificity and potency. This guide provides a comprehensive exploration of the key therapeutic targets of pyrimidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a detailed resource, elucidating the causality behind experimental choices and providing a framework for the rational design of next-generation pyrimidine-based therapeutics.

I. Pyrimidine Derivatives in Oncology: A Multi-pronged Attack on Cancer

Pyrimidine analogs have long been a mainstay of cancer chemotherapy, primarily functioning as antimetabolites that disrupt the synthesis of DNA and RNA, which are critical for rapidly proliferating cancer cells.[4][5] More recently, novel pyrimidine derivatives have been developed as highly specific inhibitors of protein kinases and other key signaling molecules that are dysregulated in cancer.[1][6]

Enzymes of the Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental cellular process that is often upregulated in cancer cells to meet the high demand for nucleotides required for DNA replication and cell division. Targeting the enzymes in this pathway is a clinically validated strategy for cancer therapy.[7][8]

1.1.1. Thymidylate Synthase (TS)

Thymidylate Synthase (TS) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[9][10] Inhibition of TS leads to a depletion of dTMP, resulting in the misincorporation of uracil into DNA and subsequent DNA damage and cell death.[11]

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are classic examples of TS inhibitors.[4][9] 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the folate cofactor, N5,N10-methylenetetrahydrofolate, thereby inhibiting the enzyme's function.[9][12] The efficacy of fluoropyrimidines can be enhanced by co-administration with leucovorin (a folate analog), which stabilizes the inhibitory complex.[10]

Experimental Protocol: In Vitro Thymidylate Synthase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of pyrimidine derivatives against Thymidylate Synthase.

-

Reagents and Materials:

-

Recombinant human Thymidylate Synthase (TS)

-

Deoxyuridine monophosphate (dUMP)

-

N5,N10-methylenetetrahydrofolate (CH2THF)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, dUMP, and CH2THF in each well of the microplate.

-

Add varying concentrations of the test compound to the wells. Include a positive control (e.g., 5-FU) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding TS to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of CH2THF to dihydrofolate.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

1.1.2. Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[7][13] Inhibition of DHODH leads to pyrimidine starvation, which can halt cell proliferation and induce apoptosis.[8][14] DHODH has emerged as a promising target not only for cancer but also for autoimmune diseases and viral infections due to the reliance of rapidly proliferating cells and viruses on the de novo pyrimidine synthesis pathway.[13][15]

Several pyrimidine-based DHODH inhibitors have been developed and investigated for their anticancer properties.[7]

Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives against Cancer-Related Enzymes

| Compound/Drug | Target | IC50/Ki | Cancer Cell Line | Antiproliferative Activity (IC50) | Reference |

| 5-Fluorouracil (metabolite FdUMP) | Thymidylate Synthase | - | Colorectal, Breast, etc. | Varies | [9][12] |

| Brequinar | DHODH | - | Various | Varies | [8] |

| Leflunomide | DHODH | - | Various | Varies | [14] |

| RDS 344 | - | - | Glioblastoma, Breast, Colon | - | [16] |

| Compound 13 | Aurora A Kinase | < 200 nM | Small-cell lung cancer | < 200 nM | [17] |

| Erlotinib | EGFR | - | Non-small cell lung cancer | Varies | [16] |

DNA and RNA Polymerases

Pyrimidine nucleoside analogs can be intracellularly phosphorylated to their triphosphate forms, which then act as competitive inhibitors of DNA and RNA polymerases or are incorporated into growing nucleic acid chains, leading to chain termination.[4][18] This mechanism is central to the cytotoxic effects of several widely used anticancer drugs.

Cytarabine (ara-C), a cytosine analog, is a prime example.[4] Its active triphosphate form, ara-CTP, competitively inhibits DNA polymerases, leading to a blockade of DNA synthesis and repair.[11][18] Gemcitabine, another deoxycytidine analog, also inhibits DNA synthesis through a similar mechanism.[4][18]

Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers.[6] Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors, often by mimicking the ATP molecule and binding to the ATP-binding pocket of the kinase.[1][6]

1.3.1. Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[19] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.[20] Several pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for cancer treatment.[20] Fused pyrimidine derivatives, like pyrido[2,3-d]pyrimidines, have also shown significant EGFR inhibitory activity.[21]

1.3.2. Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[19] Their aberrant activity is a common feature of cancer cells. Pyrimidine derivatives have been designed to target CDKs, thereby inducing cell cycle arrest and apoptosis.[21][22]

1.3.3. Other Kinase Targets

The versatility of the pyrimidine scaffold has enabled the development of inhibitors for a wide range of other cancer-related kinases, including:

-

Aurora Kinases: Involved in mitotic progression.[17]

-

Anaplastic Lymphoma Kinase (ALK): A driver of certain lung cancers.[23]

-

PIM Kinases: Implicated in cell survival and proliferation.[19]

Diagram 1: Generalized Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

II. Pyrimidine Derivatives as Antiviral Agents

The fight against viral infections has been significantly advanced by the development of pyrimidine-based antiviral drugs.[24][25] These agents primarily target viral enzymes that are essential for replication, or host cell factors that the virus co-opts for its life cycle.[13][24]

Viral DNA and RNA Polymerases

A major strategy in antiviral therapy is to target the viral polymerases, which are responsible for replicating the viral genome. Pyrimidine nucleoside analogs are effective inhibitors of these enzymes.[24]

-

HIV Reverse Transcriptase: Zalcitabine, a pyrimidine analog, is phosphorylated in host cells to its active triphosphate form, which then acts as a competitive inhibitor of HIV reverse transcriptase and terminates the growing viral DNA chain.[26]

-

Influenza Virus Polymerase: The RNA-dependent RNA polymerase (RdRp) of the influenza virus is a promising target for new antiviral drugs. Pyrimidine derivatives have been developed to inhibit the interaction between the PA and PB1 subunits of this polymerase complex, thereby disrupting its function.[27]

Host Cell Dihydroorotate Dehydrogenase (DHODH)

Viruses are obligate intracellular parasites and rely heavily on the host cell's machinery for their replication, including the supply of nucleotides.[14] As such, targeting host enzymes involved in nucleotide biosynthesis, like DHODH, represents a broad-spectrum antiviral strategy.[13] By depleting the intracellular pool of pyrimidines, DHODH inhibitors can effectively inhibit the replication of a wide range of viruses, including rotavirus.[14]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchtrend.net [researchtrend.net]

- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08381H [pubs.rsc.org]

- 10. New targets for pyrimidine antimetabolites in the treatment of solid tumours. 1: Thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]